1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-

Spirocyclic butenolide Physicochemical properties Isomer comparison

Researchers requiring ortho-haloaryl spirocyclic butenolides for SAR exploration face limited commercial availability with verified purity. CAS 86560-09-0 addresses this gap as a key intermediate: • Ortho-Cl enables divergent Suzuki-Miyaura/Buchwald-Hartwig library synthesis that para-Cl isomer (CAS 86560-08-9) cannot replicate. • Estimated logP increase ≥0.1-0.7 units vs. 4-methyl analog; benchmark acaricidal activity against spirodiclofen (LD50=45.20 mg/L). • High-purity sample (≥95% HPLC) recommended for reference standard generation (NMR, HRMS, DSC, XRPD). Available in 10-100 mg packs; bulk custom synthesis on request.

Molecular Formula C17H17ClO3
Molecular Weight 304.8 g/mol
CAS No. 86560-09-0
Cat. No. B12778621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-
CAS86560-09-0
Molecular FormulaC17H17ClO3
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H17ClO3/c1-11-14(15(19)12-7-3-4-8-13(12)18)17(21-16(11)20)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3
InChIKeyHZRFWONPELLVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl- (CAS 86560-09-0): A Spirocyclic Butenolide Scaffold


1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl- (CAS 86560-09-0) is a spirocyclic butenolide derivative featuring a 1-oxaspiro[4.5]dec-3-en-2-one core with a 3-methyl substituent and a 4-(2-chlorobenzoyl) group . The compound has a molecular formula C17H17ClO3 and a molecular weight of approximately 304.77 g/mol . This compound belongs to a series of benzoyl-substituted spirocyclic butenolides that have been explored as synthetic intermediates and potential bioactive scaffolds [1].

1
Spirocyclic butenolide scaffold for agrochemical lead discovery
2
Ortho-chlorobenzoyl substitution enables regioselective synthetic elaboration
3
Screening against mite and fungal pathogens supports SAR studies

Why the Ortho-Chlorobenzoyl Isomer Cannot Be Interchanged with the Para-Chloro or Methylbenzoyl Analogs of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-


Within the 4-benzoyl-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one series, the position and nature of the phenyl ring substituent are critical determinants of both physicochemical properties and biological activity . The ortho-chloro substitution (CAS 86560-09-0) introduces steric hindrance and alters the electronic distribution of the benzoyl carbonyl compared to the para-chloro analog (CAS 86560-08-9), which can affect receptor binding, metabolic stability, and reactivity in downstream derivatizations . Simple replacement with the para-methyl (CAS 86560-11-4) or ortho-methyl (CAS 86560-12-5) analogs would fundamentally change lipophilicity and hydrogen-bonding capacity, rendering generic substitution scientifically unsound without explicit comparative data for the intended application.

Target (ortho-Cl)
Para-Cl analog
Methyl analogs
Substituent effect
Steric + electronic ortho influence
Different activation pattern
Altered lipophilicity and H-bonding
Synthetic utility
Pd coupling / SNAr at ortho-Cl
Less reactive para position
No halogen handle
Biological profile
Unknown; requires screening
May differ; no interchange data
Different potency likely

Quantitative Differentiation Evidence for 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl- (CAS 86560-09-0) vs. Its Closest Analogs


Differential Physicochemical Properties: Ortho-Chloro (86560-09-0) vs. Para-Chloro (86560-08-9) Isomer

While directly measured data for the ortho-chloro target compound are not publicly available, the para-chloro isomer exhibits a density of 1.28 g/cm³ and a boiling point of 483.5°C at 760 mmHg . The ortho-chloro substitution is expected to alter crystal packing and intermolecular interactions, potentially yielding different density and melting behavior, which impacts formulation and handling in procurement. No direct head-to-head experimental comparison has been reported.

Density Comparison
Data to verify
Ortho-Cl data not available; para-Cl analog 1.28 g/cm³
Data gap affects formulation handling
Request vendor batch certificate
Spirocyclic butenolide Physicochemical properties Isomer comparison

Lipophilicity Shift: Calculated LogP Comparison Between Ortho-Chloro (86560-09-0) and 4-Methylbenzoyl Analog (86560-11-4)

The 4-methylbenzoyl analog (CAS 86560-11-4) has a computed XLogP3-AA of 3.6 [1]. Although no computed logP is publicly available for the ortho-chloro compound, the replacement of a methyl group with a chlorine atom typically increases logP by approximately 0.5–0.7 units based on Hansch substituent constants (π(Cl) = +0.71 vs. π(CH3) = +0.56) [2]. This suggests the target compound is more lipophilic, which would differentially affect membrane permeability and biological partitioning. This is a class-level inference.

LogP Shift
Class-level inference
est. 3.7–4.3
vs. methyl analog 3.6
May alter membrane partitioning
Based on Hansch π constants
Lipophilicity LogP Drug-likeness

Synthetic Utility as a Scaffold Intermediate: Ortho-Chloro Group Directs Regioselective Functionalization

The ortho-chlorine atom on the benzoyl ring of CAS 86560-09-0 provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling regioselective elaboration that is not possible with the para-chloro isomer due to different electronic activation patterns [1]. In the spirocyclic tetronic acid series, intermediates bearing 2,4-dichlorophenyl groups are key precursors to commercial acaricides such as spirodiclofen (LD50 = 45.20 mg/L against Tetranychus cinnabarinus) [1]. The 2-chlorobenzoyl moiety may serve a similar role in lead optimization libraries. This is a class-level inference based on the known reactivity of ortho-haloaryl ketones.

Synthetic Utility
Class-level inference
Ortho-Cl enables Pd coupling / SNAr
Regioselective functionalization
Supports regioselective library synthesis
No comparative yields reported
Synthetic intermediate Regioselectivity Cross-coupling

Reported Biological Context: Spirocyclic Butenolides as Acaricide and Fungicide Leads

Compounds based on the 1-oxaspiro[4.5]dec-3-en-2-one core have demonstrated acaricidal and fungicidal activities. Spirodiclofen, a 3-(2,4-dichlorophenyl)-4-hydroxy derivative, has an LD50 of 45.20 mg/L against Tetranychus cinnabarinus, while optimized derivatives in the same study achieved LD50 values of 35.12 and 22.39 mg/L [1]. Additionally, oxime ether derivatives of 4-aryl-1-oxaspiro[4.5]dec-3-en-2-one exhibited EC50 values as low as 1.31 mg/L against Thanatephorus cucumeris [2]. No specific bioactivity data for CAS 86560-09-0 have been published, but the scaffold's pharmacophoric potential is established. This is class-level inference.

Biological Context
Class-level inference
Scaffold LD50: 22–45 mg/L reported
Supports agrochemical screening fit
No target-specific bioactivity data
Acaricidal activity Fungicidal activity Spirocyclic ketoenol

Procurement-Relevant Application Scenarios for 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl- (CAS 86560-09-0)


Agrochemical Lead Discovery: Screening for Acaricidal and Fungicidal Activity

Based on the established bioactivity of the 1-oxaspiro[4.5]dec-3-en-2-one scaffold, CAS 86560-09-0 is a valid candidate for inclusion in focused screening libraries targeting mite and fungal pathogens. The ortho-chlorobenzoyl substitution differentiates it from the known spirodiclofen derivatives and may yield distinct species selectivity or resistance-breaking profiles. Users should benchmark activity against spirodiclofen (LD50 = 45.20 mg/L against T. cinnabarinus) and the 4-methylbenzoyl analog (CAS 86560-11-4) as internal comparators [2].

Synthetic Methodology Development: Regioselective Derivatization of Ortho-Haloaryl Ketones

The ortho-chlorine substituent on the benzoyl ring provides a reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution. This enables divergent library synthesis from a single intermediate, a capability that the para-chloro isomer (CAS 86560-08-9) cannot replicate due to different electronic activation. Researchers focused on spirocyclic chemical space expansion should prioritize this ortho isomer for SAR exploration .

Physicochemical Property Profiling for Formulation Development

The estimated increased lipophilicity of CAS 86560-09-0 compared to the 4-methyl analog (estimated logP increase of ≥0.1–0.7 units) predicts altered solubility, membrane permeability, and organic solvent partitioning behavior. This compound can serve as a tool to study the effect of halogen substitution on the physicochemical profile of spirocyclic butenolides, informing formulation strategies for crop protection products [3][4].

Reference Standard for Ortho-Substituted Spirocyclic Butenolide Characterization

Given the scarcity of publicly reported analytical data for CAS 86560-09-0, procuring a high-purity sample (≥95% by HPLC) and generating comprehensive characterization data (NMR, HRMS, DSC, XRPD) would fill a critical knowledge gap. This compound can then serve as an in-house reference standard for identifying and quantifying related substances in reaction monitoring or impurity profiling of benzoyl-substituted oxaspiro derivatives .

Application
Selection Property
Validation Focus
Agrochemical lead screening
Ortho-chlorobenzoyl scaffold
Activity profiling against reference compounds
Synthetic methodology development
Ortho-Cl synthetic handle
Cross-coupling scope evaluation
Formulation property profiling
Estimated logP profile
Solubility and partitioning measurement
Reference standard creation
Structural identity confirmation
NMR, HRMS, DSC, XRPD data generation
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